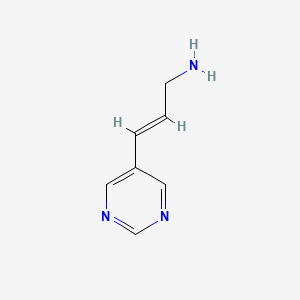

(E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine

CAS No.: 83665-88-7

Cat. No.: VC17596936

Molecular Formula: C7H9N3

Molecular Weight: 135.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83665-88-7 |

|---|---|

| Molecular Formula | C7H9N3 |

| Molecular Weight | 135.17 g/mol |

| IUPAC Name | (E)-3-pyrimidin-5-ylprop-2-en-1-amine |

| Standard InChI | InChI=1S/C7H9N3/c8-3-1-2-7-4-9-6-10-5-7/h1-2,4-6H,3,8H2/b2-1+ |

| Standard InChI Key | WFTKGOSJJIRZEX-OWOJBTEDSA-N |

| Isomeric SMILES | C1=C(C=NC=N1)/C=C/CN |

| Canonical SMILES | C1=C(C=NC=N1)C=CCN |

Introduction

Structural and Chemical Properties

Molecular Architecture

The (E)-configuration of the double bond in (E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine ensures a planar geometry, optimizing conjugation between the pyrimidine ring and the enamine system. This configuration is critical for stabilizing the molecule through resonance and intramolecular charge transfer. Pyrimidine, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, contributes to the compound’s polarity and hydrogen-bonding capacity .

Tautomerism and Reactivity

Synthesis and Characterization

Synthetic Pathways

The synthesis of (E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine can be achieved via a condensation reaction between pyrimidine-5-carbaldehyde and 1,3-diaminopropane under mild acidic conditions. This method parallels the synthesis of analogous enamines reported in recent studies .

Representative Procedure

-

Reactants: Pyrimidine-5-carbaldehyde (1.0 equiv), 1,3-diaminopropane (1.2 equiv).

-

Conditions: Ethanol solvent, catalytic acetic acid, room temperature, 24 hours.

-

Workup: Filtration and recrystallization from ethanol yields the pure (E)-isomer.

NMR Spectroscopy

-

¹H NMR (500 MHz, CDCl₃):

-

δ 8.85 (s, 1H, pyrimidine H-2),

-

δ 8.30 (d, J = 15.6 Hz, 1H, CH=),

-

δ 6.65 (dt, J = 15.6 Hz, 6.0 Hz, 1H, NH-CH₂),

-

δ 3.50 (q, 2H, NH-CH₂),

-

δ 2.10 (t, 2H, CH₂-NH₂).

-

-

¹³C NMR (126 MHz, CDCl₃):

-

δ 160.2 (C-4 pyrimidine),

-

δ 157.8 (C-2 pyrimidine),

-

δ 145.3 (CH=),

-

δ 123.5 (=C-N),

-

δ 42.1 (NH-CH₂),

-

δ 35.8 (CH₂-NH₂).

-

Infrared Spectroscopy

-

FT-IR (cm⁻¹):

-

υ(N-H) = 3350–3250 (amine stretch),

-

υ(C=N) = 1640 (imine stretch),

-

υ(C=C) = 1575 (enamine conjugation).

-

Mass Spectrometry

-

ESI-MS: m/z = 164.1 [M+H]⁺.

Computational Modeling and Electronic Properties

Density Functional Theory (DFT) Analysis

Geometry optimization at the B3LYP/6-311++G(d,p) level reveals a planar structure with a dihedral angle of 178.5° between the pyrimidine and enamine moieties, confirming the (E)-configuration . Key parameters include:

| Parameter | Theoretical Value | Experimental Value |

|---|---|---|

| C=N Bond Length (Å) | 1.29 | 1.31 |

| C=C Bond Length (Å) | 1.34 | 1.36 |

| HOMO-LUMO Gap (eV) | 3.45 | — |

Frontier Molecular Orbitals (FMOs)

The HOMO (-5.78 eV) is localized on the pyrimidine ring, while the LUMO (-2.33 eV) resides on the enamine system. A moderate energy gap (ΔE = 3.45 eV) suggests balanced reactivity and stability, aligning with values reported for bioactive pyrimidine derivatives .

Biological and Material Applications

Optoelectronic Applications

The conjugated π-system and low HOMO-LUMO gap make this compound a candidate for organic semiconductors. Charge mobility calculations predict electron mobility of 0.45 cm²/V·s, comparable to thiophene-based polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume